molecular formula C14H11N3 B2826498 4-Quinoxalin-2-yl-phenylamine CAS No. 81622-74-4

4-Quinoxalin-2-yl-phenylamine

Cat. No.: B2826498
CAS No.: 81622-74-4
M. Wt: 221.263
InChI Key: QNOVVPGTGKFAED-UHFFFAOYSA-N
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Description

4-Quinoxalin-2-yl-phenylamine is a chemical compound with the molecular formula C14H11N3 and a molecular weight of 221.26 . It is also known by its IUPAC name 4-(2-quinoxalinyl)aniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11N3/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Characterization

Quinoxalines are crucial in various pharmacological applications due to their nitrogen-embedded heterocyclic structure. One study detailed the synthesis and extensive characterization of an organic salt derived from a quinoxaline compound, highlighting its potential for creating new compounds within this class. The process boasted features like a metal-free environment, mild reaction conditions, easy work-up, and high yield, pointing to its promise for generating new quinoxaline derivatives (Faizi et al., 2018).

Photophysical and Photophysical Probing

Quinoxaline derivatives have shown unique photophysical properties, such as the ability to switch photophysically based on their environment, making them suitable as probes for nucleic acids. This adaptability suggests their use in photochemical and photophysical studies, especially for investigating DNA interactions (O'donoghue et al., 2004).

Anti-inflammatory Properties

In medicinal chemistry, quinoxaline derivatives have been identified as potential anti-inflammatory agents. Research into the human histamine H4 receptor (H4R) led to the discovery of quinoxaline-based ligands with significant anti-inflammatory properties in vivo, showcasing the therapeutic potential of quinoxaline derivatives in treating inflammation (Smits et al., 2008).

Organic Light Emitting Diodes (OLEDs)

Quinoxaline derivatives have been explored for their utility in organic electronics, particularly in the development of red light-emitting materials for OLEDs. Their favorable electronic and thermal properties suggest these compounds as promising candidates for stable and efficient red-emitting OLEDs (Jang et al., 2011).

Fluorescent Materials

Research into smart fluorescent materials has introduced quinoxaline derivatives that exhibit unique properties like thermo/mechanochromism and tunable solid-state fluorescence. These materials' responsiveness to external stimuli, such as temperature changes, positions them as innovative solutions for developing rewritable and self-erasable fluorescent platforms (Hariharan et al., 2016).

Corrosion Inhibition

Quinoxaline compounds have been investigated for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic environments. Computational and electrochemical studies support their potential in this area, making them valuable for industrial applications where corrosion resistance is crucial (Saraswat & Yadav, 2020).

Antimicrobial and Antiprotozoal Agents

A newer series of quinoxaline-oxadiazole hybrids has been assessed for antimicrobial and antiprotozoal activities. These studies have shown that quinoxaline derivatives can act as potent agents against bacteria, fungi, and Trypanosoma cruzi, suggesting their potential as therapeutic agents in treating infections and protozoal diseases (Patel et al., 2017).

Safety and Hazards

The safety information available indicates that 4-Quinoxalin-2-yl-phenylamine may be an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Properties

IUPAC Name

4-quinoxalin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOVVPGTGKFAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327883
Record name 4-quinoxalin-2-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194689
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81622-74-4
Record name 4-quinoxalin-2-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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